2,3,4,5,6-Pentafluorocinnamic acid
Overview
Description
2,3,4,5,6-Pentafluorocinnamic acid is a fluorinated derivative of cinnamic acid, characterized by the presence of five fluorine atoms attached to the benzene ring. Its molecular formula is C9H3F5O2, and it has a molecular weight of 238.11 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated compounds.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 2,3,4,5,6-pentafluorophenylpropanoic acid.
Substitution: Formation of substituted pentafluorocinnamic acid derivatives.
Scientific Research Applications
2,3,4,5,6-Pentafluorocinnamic acid is extensively utilized in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorocinnamic acid involves its interaction with molecular targets through its fluorinated benzene ring and carboxylic acid group. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorocinnamic acid can be compared with other fluorinated cinnamic acids and benzoic acids:
2,3,4,5,6-Pentafluorobenzoic acid: Similar in structure but lacks the double bond present in cinnamic acid.
4-Fluorocinnamic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
3,4,5-Trifluorocinnamic acid: Contains three fluorine atoms, offering a balance between reactivity and stability.
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDBLGVZISGW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-60-8 | |
Record name | 2,3,4,5,6-Pentafluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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